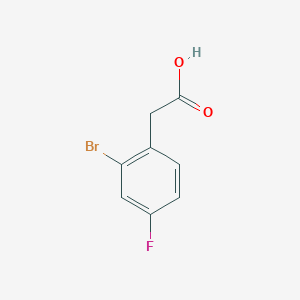![molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2](/img/structure/B1273462.png)
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
説明
“2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.3 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H18N4O3/c13-11-9-10 (1-2-12 (11)16 (18)19)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 . The Canonical SMILES is Nc1ccc(cc1N1CCNCC1)CCO . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.318±0.06 g/cm3 . The predicted boiling point is 514.3±50.0 °C , and the melting point is 160 °C . The compound has a topological polar surface area of 108 Ų .科学的研究の応用
Pharmaceutical Drug Development
This compound’s structure is similar to that of piperazine derivatives, which are known for their therapeutic properties. It can serve as a precursor in synthesizing potential pharmacological agents . For instance, piperazine derivatives are often used in creating antipsychotic drugs due to their ability to act on central nervous system receptors .
Antiviral Agents
The nitrophenyl group within the compound’s structure suggests it could be modified to enhance its antiviral capabilities . Nitrophenyl derivatives have been studied for their efficacy against various viral infections, indicating that this compound could be a valuable scaffold for developing new antiviral medications .
Anticancer Research
Compounds containing both amino and nitro groups have been explored for their anticancer activities . They can interact with DNA or proteins within cancer cells, potentially leading to the development of novel anticancer drugs. The compound could be a candidate for further research in this field .
Biochemical Research
In biochemical research, this compound could be used as a molecular probe to study enzyme-substrate interactions, particularly in enzymes that recognize piperazine motifs. This can help in understanding the biochemical pathways and designing inhibitors for enzymes involved in disease states .
Material Science
The compound’s molecular structure suggests potential applications in material science , particularly in the synthesis of organic compounds with specific optical properties. Its derivatives could be used in creating dyes, fluorescent markers, or other materials that require precise molecular engineering .
Agricultural Chemistry
Piperazine derivatives are known to have applications in agricultural chemistry as well. They can be used to synthesize compounds that act as growth promoters or pesticides. The amino and nitro groups in this compound could be functionalized to enhance these properties .
特性
IUPAC Name |
2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAFWCADCQCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253505 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |
CAS RN |
23470-44-2 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
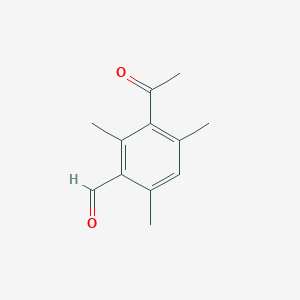

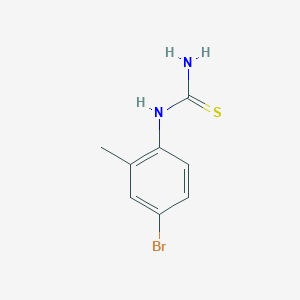
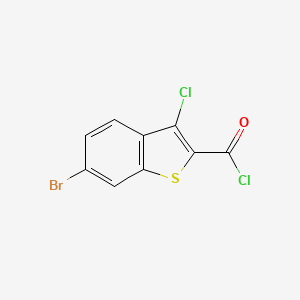
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

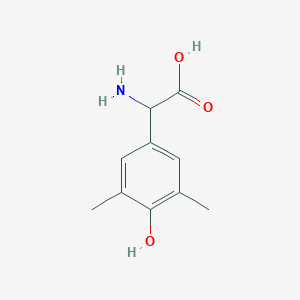

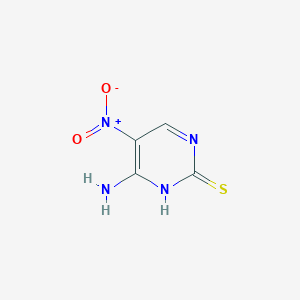
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
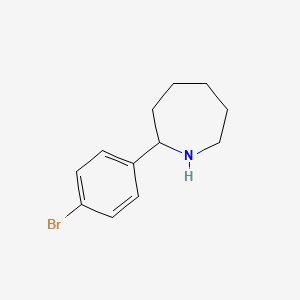
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
